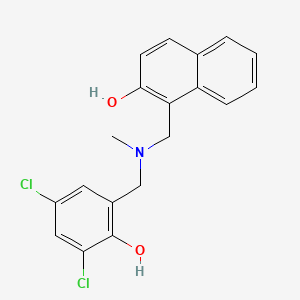
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is a complex organic compound with the molecular formula C19H17Cl2NO2 It is characterized by the presence of a naphthol group, a dichlorohydroxybenzyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde, methylamine, and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthols.
科学的研究の応用
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine: Similar structure but with a methoxyethyl group instead of a naphthol group.
3,5-Dichloro-2-hydroxybenzylamine: Lacks the naphthol group and has a simpler structure.
Uniqueness
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is unique due to the presence of both the naphthol and dichlorohydroxybenzyl groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest.
特性
CAS番号 |
3591-94-4 |
|---|---|
分子式 |
C19H17Cl2NO2 |
分子量 |
362.2 g/mol |
IUPAC名 |
1-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17Cl2NO2/c1-22(10-13-8-14(20)9-17(21)19(13)24)11-16-15-5-3-2-4-12(15)6-7-18(16)23/h2-9,23-24H,10-11H2,1H3 |
InChIキー |
FBHWANHQHCXNOW-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=C(C(=CC(=C1)Cl)Cl)O)CC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



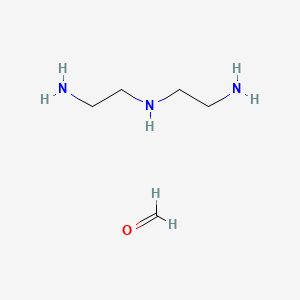
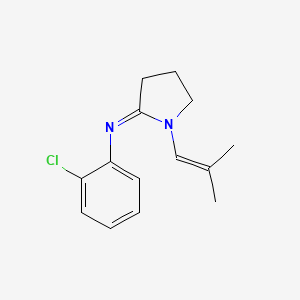
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
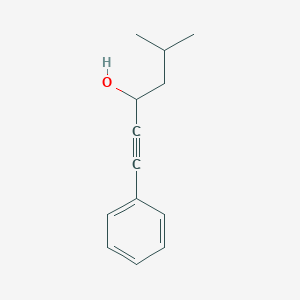
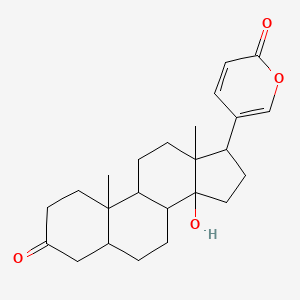
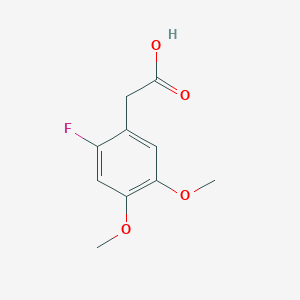
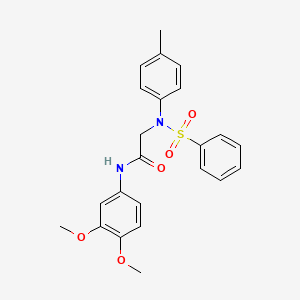
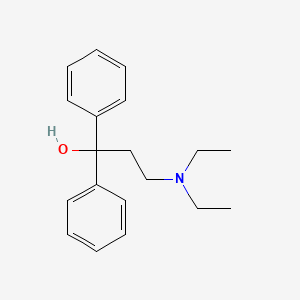
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
